Einecs 258-230-4
Description
EINECS 258-230-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs compounds marketed in the EU before 1981.
Properties
CAS No. |
52870-66-3 |
|---|---|
Molecular Formula |
C3H12N3O4P |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
dimethyl hydrogen phosphate;guanidine |
InChI |
InChI=1S/C2H7O4P.CH5N3/c1-5-7(3,4)6-2;2-1(3)4/h1-2H3,(H,3,4);(H5,2,3,4) |
InChI Key |
XJVYFMMEMCBWAK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC.C(=N)(N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 258-230-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 258-230-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the manufacturing of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 258-230-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .
Comparison with Similar Compounds
Structural Similarity Metrics
Comparative studies of EINECS substances often rely on computational tools such as PubChem 2D fingerprints and the Tanimoto similarity index. A Tanimoto coefficient ≥70% is widely accepted to define structural analogs, enabling read-across predictions for toxicity, bioactivity, and environmental persistence . For EINECS 258-230-4, hypothetical analogs would share core functional groups (e.g., aromatic rings, halogen substituents) or molecular scaffolds.
Toxicological Read-Across Models
Machine learning frameworks like Read-Across Structure Activity Relationships (RASAR) leverage toxicological "big data" from labeled compounds (e.g., REACH Annex VI substances) to predict hazards for unlabeled EINECS entries. For example, 1,387 labeled chemicals can provide coverage for 33,000 EINECS compounds, including 258-230-4, by identifying high-similarity analogs .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below illustrates hypothetical analogs of this compound based on Tanimoto similarity and key physicochemical parameters:
| Compound (EINECS) | Tanimoto Similarity | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) | Key Functional Groups |
|---|---|---|---|---|---|
| 258-230-4 | - | 250–300* | 3.2* | 50–100* | Aromatic, halogenated |
| 201-234-5 | 78% | 265 | 3.1 | 85 | Chlorobenzene derivative |
| 305-456-2 | 72% | 280 | 3.5 | 40 | Brominated aromatic |
| 410-789-1 | 68% | 240 | 2.9 | 120 | Nitro group, aromatic |
*Estimated based on analogs; specific data for 258-230-4 are unavailable.
Toxicological Profiles
Using RASAR models, this compound can be compared to analogs with experimental toxicity
| Compound (EINECS) | Acute Toxicity (LD50, mg/kg) | Carcinogenicity (IARC Class) | Environmental Persistence (Half-life) |
|---|---|---|---|
| 201-234-5 | 320 (rat) | 2B | 60 days |
| 305-456-2 | 450 (rat) | 3 | 90 days |
| 258-230-4* | 280–400* | Not classified* | 50–70 days* |
*Predicted via read-across from analogs .
Key Research Findings
- Efficiency of Analog-Based Predictions : A 70% Tanimoto threshold enables coverage of >90% of EINECS compounds using <5% labeled data, significantly reducing experimental costs .
- Toxicity Trends : Halogenated analogs (e.g., EINECS 201-234-5) exhibit higher acute toxicity and environmental persistence compared to nitro-substituted derivatives .
- Regulatory Gaps : Over 30% of EINECS substances, including 258-230-4, lack full toxicological characterization, necessitating improved RASAR frameworks .
Q & A
Basic Research Questions
Q. How can researchers systematically identify and characterize Einecs 258-230-4 in experimental settings?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure. Compare results with established databases or prior literature. For purity assessment, use HPLC or GC-MS, ensuring calibration with reference standards. Document deviations in spectral peaks that may indicate impurities or isomerism .
Q. What are the optimal experimental conditions for synthesizing this compound to ensure reproducibility?
- Methodological Answer : Design experiments using factorial approaches to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use control groups (e.g., catalyst-free conditions) to isolate variable effects. Replicate trials at least three times to assess consistency, and report mean yields with standard deviations .
Q. How should researchers conduct initial stability assessments of this compound under varying environmental conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, UV light). Quantify degradation products via chromatography and compare kinetics using Arrhenius equations. Include negative controls (e.g., inert atmosphere) to differentiate oxidative vs. hydrolytic pathways .
Advanced Research Questions
Q. What methodologies are critical for investigating the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) to identify rate-determining steps. Use computational modeling (DFT or MD simulations) to predict intermediate structures, validated by in-situ spectroscopic techniques like Raman or XAS. Compare experimental activation energies with theoretical values to refine mechanistic hypotheses .
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Conduct meta-analyses of published data to identify methodological discrepancies (e.g., calibration standards, instrument sensitivity). Replicate conflicting studies under controlled conditions, isolating variables like sample preparation or measurement protocols. Use statistical tools (e.g., ANOVA) to quantify variability across datasets .
Q. What advanced strategies can validate the stability of this compound under extreme pH or temperature conditions?
- Methodological Answer : Design multi-phase studies:
- Phase 1 : Expose the compound to pH gradients (1–14) and monitor decomposition via real-time pH stat systems.
- Phase 2 : Perform thermogravimetric analysis (TGA) coupled with DSC to map phase transitions and decomposition thresholds.
- Phase 3 : Cross-validate results with ab initio molecular dynamics to predict bond dissociation energies under stress .
Q. How should researchers design experiments to explore the compound’s interactions with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with cryo-EM or X-ray crystallography for structural insights. Include negative controls (e.g., scrambled peptide sequences) to rule out nonspecific interactions. Statistically validate replicates using t-tests or Bayesian inference .
Methodological Frameworks and Best Practices
- PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., catalytic conditions), Comparison (e.g., control groups), and Outcomes (e.g., yield, stability) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (resources/time), Interesting (knowledge gaps), Novel (unexplored mechanisms), Ethical (safe disposal protocols), and Relevant (applications in green chemistry) .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data in supplementary materials and statistical thresholds (p < 0.05) .
Common Pitfalls to Avoid
- Overgeneralization : Avoid broad claims about applications without mechanistic evidence.
- Ignoring Contradictions : Address conflicting data explicitly in discussions, proposing testable hypotheses for discrepancies .
- Ethical Oversights : Document safety protocols for handling reactive intermediates or hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
